Technical Deep Dive: MDL 105519 as a High-Affinity Glycine-Site NMDA Antagonist
Technical Deep Dive: MDL 105519 as a High-Affinity Glycine-Site NMDA Antagonist
Topic: MDL 105519 Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Executive Summary & Pharmacological Profile[1][2]
MDL 105519 is a potent, selective, and systemically active antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike channel blockers (e.g., MK-801) or competitive glutamate site antagonists (e.g., CGS-19755), MDL 105519 exerts its inhibitory effect by competing for the glycine co-agonist site (GlyB) on the GluN1 subunit.
For the researcher, MDL 105519 represents a critical "tool compound" for isolating the contribution of the glycine modulatory site to excitotoxicity and nociception without the severe psychotomimetic side effects often associated with ion channel blockade.
Key Chemical & Pharmacological Identifiers
| Parameter | Technical Specification |
| IUPAC Name | (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
| Target | NMDA Receptor (Glycine-binding site / Strychnine-insensitive site) |
| Mechanism | Competitive Antagonist (vs. Glycine); Non-competitive (vs. Glutamate) |
| Binding Affinity ( | ~10.9 nM (Rat brain membranes) |
| Selectivity | >10,000-fold vs. AMPA and Kainate receptors |
| Blood-Brain Barrier | Permeable (Systemically active) |
Molecular Mechanism of Action
The NMDA receptor is a coincidence detector requiring two distinct ligand binding events for activation: glutamate binding to the GluN2 subunit and glycine (or D-serine) binding to the GluN1 subunit.
MDL 105519 functions as a competitive antagonist at the GlyB site . By occupying the cleft on the GluN1 subunit, it stabilizes the receptor in a closed conformation. Crucially, because glycine binding is an absolute requirement for channel opening, MDL 105519 effectively silences the receptor regardless of the concentration of extracellular glutamate.
Mechanistic Causality
-
Binding: MDL 105519 occupies the inter-lobe cleft of the GluN1 ligand-binding domain (LBD).
-
Steric Inhibition: The bulky indole/phenyl structure prevents the domain closure necessary to pull the transmembrane segments and open the ion pore.
-
Outcome: Calcium (
) influx is halted, preventing downstream excitotoxic cascades (e.g., Calpain activation, mitochondrial depolarization).
Visualization: Signaling Pathway & Inhibition
Figure 1: MDL 105519 acts as a gatekeeper at the GluN1 subunit, preventing the obligatory co-activation required for channel opening.
Experimental Validation Framework
To validate MDL 105519 activity in your own research, you must employ a self-validating system that distinguishes between glycine-site antagonism and channel blockade.
Protocol A: Radioligand Binding Assay (The Biochemical Proof)
This protocol determines the affinity (
Reagents:
-
Buffer: 50 mM Tris-acetate (pH 7.4). Note: Avoid chloride salts if possible, as chloride ions can modulate the glycine site.
-
Tissue: Rat cortical membranes (washed 4x to remove endogenous glycine).
-
Ligand:
MDL 105,519 (Specific Activity ~30 Ci/mmol). -
Non-specific control: 1 mM Glycine or 100 µM D-Serine.
Step-by-Step Workflow:
-
Membrane Prep: Homogenize cortex in 0.32 M sucrose; centrifuge at 1,000 x g (10 min). Take supernatant, centrifuge at 20,000 x g (20 min). Resuspend pellet in Tris-acetate.
-
Incubation: Incubate 100 µg membrane protein with 2 nM
MDL 105,519 and varying concentrations of cold MDL 105519 (0.1 nM – 1 µM) for 60 minutes at 4°C .-
Expert Insight: We use 4°C to minimize receptor degradation and ligand dissociation during filtration.
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).
-
Analysis: Scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp (The Functional Proof)
This protocol confirms that binding translates to functional inhibition of ionic current.
Setup:
-
System: Cultured hippocampal neurons (DIV 14-21).
-
Extracellular Solution:
-free Tyrode’s solution.-
Critical: Magnesium blocks the NMDA pore at resting potential. You must use
-free solution to record NMDA currents at -60 mV.
-
Step-by-Step Workflow:
-
Baseline: Perfuse NMDA (100 µM) + Glycine (10 µM). Record inward current (
). -
Challenge: Switch to NMDA (100 µM) + Glycine (10 µM) + MDL 105519 (varying conc).
-
Reversibility Check: Washout with standard external solution to ensure current recovery.
-
Data Validation: The inhibition should be insurmountable by increasing NMDA concentration, but surmountable by increasing Glycine concentration (proving competitive antagonism at the glycine site).
Visualization: Experimental Workflow
Figure 2: The validation hierarchy moves from biochemical affinity to functional channel inhibition and finally to systemic physiological effects.
Therapeutic Implications & In Vivo Data[1][4]
MDL 105519 is distinguished by its ability to penetrate the Blood-Brain Barrier (BBB), although less efficiently than later generations (e.g., GV150526).
In Vivo Efficacy Markers
-
Harmaline-induced cGMP: Harmaline increases cGMP in the cerebellum via the NMDA pathway. MDL 105519 (IV or IP) dose-dependently prevents this elevation. This is the standard biochemical marker for in vivo NMDA antagonism.
-
Anticonvulsant Activity: Effective against audiogenic and chemically induced seizures.
-
Side Effect Profile: Unlike MK-801, MDL 105519 does not induce vacuolization in neuronal cells or severe ataxia at therapeutic doses, making it a safer model for chronic NMDA inhibition studies.
Quantitative Data Summary
| Assay | Metric | Value | Reference |
| Binding (Rat Cortex) | 10.9 nM | Baron et al. [1] | |
| Binding (Pig Cortex) | 3.7 nM | Höfner & Wanner [2] | |
| Selectivity (vs AMPA) | Ratio | >10,000 | Baron et al. [1] |
| In Vivo (cGMP) | ~1-5 mg/kg (IV) | Baron et al. [1] |
References
-
Baron, B. M., et al. (1997).[3] Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist.[1][2][4][3][5][6][7][8] European Journal of Pharmacology, 323(2-3), 181-192.[3]
-
Höfner, G., & Wanner, K. T. (1997).[6][7] Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes.[5][6] Neuroscience Letters, 226(2), 79-82.[6]
-
Baron, B. M., et al. (1996).[2] [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site.[1][2][5][6][8] Journal of Pharmacology and Experimental Therapeutics, 279(1), 62-68.[2][5]
Sources
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
